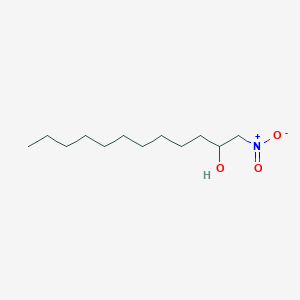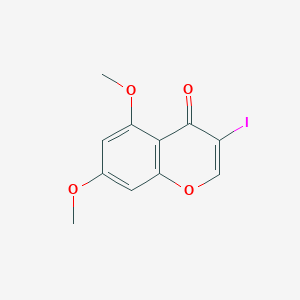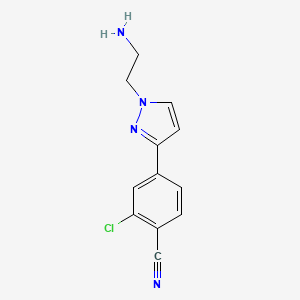![molecular formula C12H19BO4 B8557096 [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B8557096.png)
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid
概要
説明
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. The aromatic ring has two substituents: a methoxymethoxy group at the second position and a tert-butyl group at the fifth position. This compound is a white crystalline solid and is used as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
準備方法
The synthesis of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid typically involves the reaction of 5-tert-butyl-2-methoxyphenylboronic acid with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . The product is then purified by recrystallization.
This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反応の分析
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an electrophilic coupling partner, usually an aryl or vinyl halide, in the presence of a palladium catalyst and a base such as potassium carbonate. The general reaction scheme is as follows:
R−B(OH)2+R′−X+2MBase→R−R′+BX2+2MOH
where ( R-B(OH)_2 ) is the boronic acid, ( R’-X ) is the electrophilic coupling partner, ( \text{MBase} ) is the base, ( R ) and ( R’ ) are the organic groups forming the new carbon-carbon bond, ( BX_2 ) is the boron byproduct, and ( \text{MOH} ) is the metal hydroxide byproduct.
科学的研究の応用
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is widely used in organic synthesis and medicinal chemistry. Its primary application is in Suzuki-Miyaura coupling reactions, which are powerful tools for constructing carbon-carbon bonds. These reactions are essential for creating complex organic molecules, including pharmaceuticals and functional materials.
In medicinal chemistry, this compound is used to synthesize biaryl compounds with potential antitumor activity. It is also employed in the development of new materials for electronic and optical applications.
作用機序
The mechanism of action of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid and the electrophilic coupling partner. The palladium catalyst facilitates the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.
類似化合物との比較
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is similar to other arylboronic acids, such as 5-tert-butyl-2-methoxyphenylboronic acid and 5-tert-butyl-2-methoxybenzeneboronic acid . the presence of the methoxymethoxy group at the second position makes it unique, as this group activates the aromatic ring towards electrophilic substitution reactions and provides steric hindrance that influences the reactivity of the boron atom during coupling reactions.
Conclusion
This compound is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure and reactivity make it an important building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its applications in medicinal chemistry and material science highlight its significance in scientific research and industrial applications.
特性
分子式 |
C12H19BO4 |
|---|---|
分子量 |
238.09 g/mol |
IUPAC名 |
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO4/c1-12(2,3)9-5-6-11(17-8-16-4)10(7-9)13(14)15/h5-7,14-15H,8H2,1-4H3 |
InChIキー |
HEXMPMSEQFIMQK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OCOC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
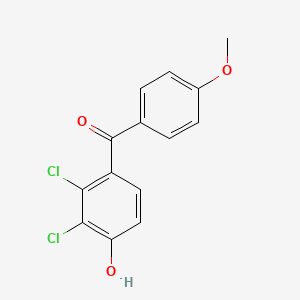
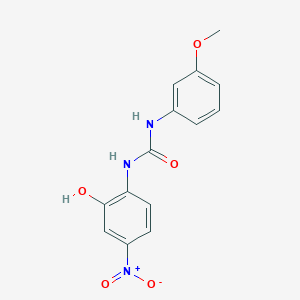

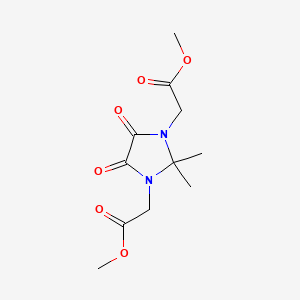
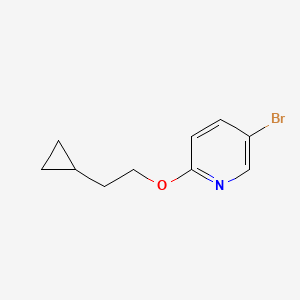
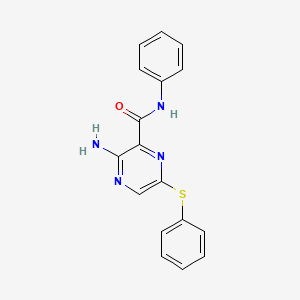


![2-Trichloromethyl-imidazo[4,5-b]pyridine](/img/structure/B8557113.png)
![3-[(2-Nitroethyl)sulfanyl]cyclohept-1-ene](/img/structure/B8557121.png)
